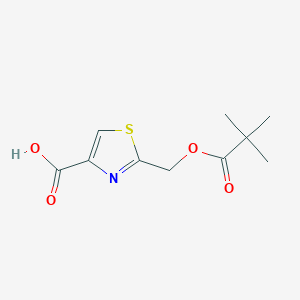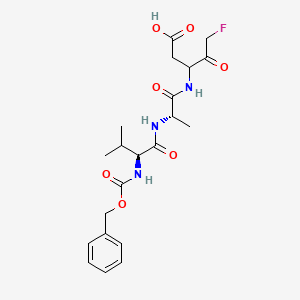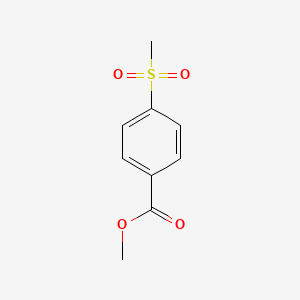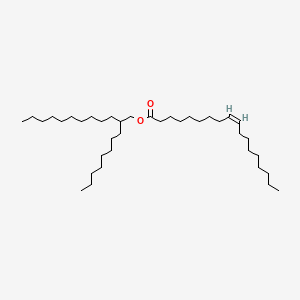![molecular formula C10H10F3NO B1352677 3-[3-(Trifluoromethyl)phenoxy]azetidine CAS No. 76263-23-5](/img/structure/B1352677.png)
3-[3-(Trifluoromethyl)phenoxy]azetidine
Übersicht
Beschreibung
3-[3-(Trifluoromethyl)phenoxy]azetidine is a chemical compound with the CAS Number: 76263-23-5 . It has a molecular weight of 217.19 . The compound appears as a white to off-white powder or crystals .
Molecular Structure Analysis
The molecular structure of 3-[3-(Trifluoromethyl)phenoxy]azetidine is represented by the InChI Code: 1S/C10H10F3NO/c11-10(12,13)7-2-1-3-8(4-7)15-9-5-14-6-9/h1-4,9,14H,5-6H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has an empirical formula of C10H11ClF3NO and a molecular weight of 253.65 . It is a white to off-white powder or crystals . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry
Azetidines are immensely reactive and have significant applications in synthetic chemistry . They are ubiquitous in natural products and important in medicinal chemistry . Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . They also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
Medicinal Chemistry
The trifluoromethyl (CF3) group strongly alters the biological and pharmacological properties such as pKa, lipophilicity, toxicity, and metabolic stability of bioactive compounds . The chemistry of 2-CF3-azetidines has largely remained unexplored both in terms of their synthesis and reactivity .
Drug Development
Trifluoromethyl group-containing drugs have been approved by the FDA for various diseases and disorders . For example, Fluoxetine, a selective serotonin reuptake inhibitor used as an antidepressant drug, contains a trifluoromethyl group . It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
Organic Synthesis
The hydrophobic constant of 3-(trifluoromethyl)pyridine can provide trifluoromethylpyridine-containing compounds with many advantages, such as novel biological activity, lower toxicity, and advanced systemic and/or good selectivity . Therefore, many efforts have been made to achieve the synthesis of trifluoromethylpyridines .
FDA-Approved Drugs
Trifluoromethyl group-containing drugs have been approved by the FDA for various diseases and disorders . For example, Ubrogepant is a medicament used for acute migraine with or without visual disturbances Fluoxetine , a selective serotonin reuptake inhibitor that is used as an anti-depressant drug, also contains a trifluoromethyl group . It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
FDA-Approved Drugs
Trifluoromethyl group-containing drugs have been approved by the FDA for various diseases and disorders . For example, Ubrogepant is a medicament used for acute migraine with or without visual disturbances Fluoxetine , a selective serotonin reuptake inhibitor that is used as an anti-depressant drug, also contains a trifluoromethyl group . It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
Organic Synthesis
The hydrophobic constant of 3-(trifluoromethyl)pyridine can provide trifluoromethylpyridine-containing compounds with many advantages, such as novel biological activity, lower toxicity, and advanced systemic and/or good selectivity . Therefore, many efforts have been made to achieve the synthesis of trifluoromethylpyridines .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)7-2-1-3-8(4-7)15-9-5-14-6-9/h1-4,9,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXWWNMHZFPXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456620 | |
| Record name | 3-[3-(trifluoromethyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenoxy]azetidine | |
CAS RN |
76263-23-5 | |
| Record name | 3-[3-(trifluoromethyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)
![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)

